molecular formula C4H4F2O2 B6150948 3,3-difluoro-2-methylprop-2-enoic acid CAS No. 99764-30-4

3,3-difluoro-2-methylprop-2-enoic acid

Cat. No.: B6150948
CAS No.: 99764-30-4
M. Wt: 122.1
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Description

3,3-Difluoro-2-methylprop-2-enoic acid is a high-purity chemical reagent offered for research and development purposes. It features a gem-difluoroalkene moiety, a structure of significant interest in medicinal chemistry and materials science. Gem-difluoroalkenes are valued for their ability to act as carbonyl group bioisosteres, which can enhance the metabolic stability and alter the electronic properties of candidate molecules . This compound serves as a versatile synthetic intermediate, particularly in the preparation of more complex fluorinated target structures. Potential research applications include its use as a building block in the synthesis of potential enzyme inhibitors, pharmaceutical candidates, and novel materials. The incorporation of fluorine atoms can dramatically influence a molecule's lipophilicity, bioavailability, and binding affinity. This product is strictly for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

99764-30-4

Molecular Formula

C4H4F2O2

Molecular Weight

122.1

Purity

95

Origin of Product

United States

Preparation Methods

Chlorination and Degradation Strategies

The synthesis of fluorinated carboxylic acids often begins with halogenation of precursor esters. For example, US20180037533A1 details a three-step method for 3,3-difluoro-2-hydroxypropionic acid involving:

  • Chlorination : Reaction of 4,4-difluoro-3-oxobutanoic acid esters with chlorine gas to form 4,4-difluoro-2,2-dichloro-3-oxobutanoic acid esters.

  • Acid-Mediated Degradation : Treatment with acids like sulfuric or trifluoroacetic acid to yield 3,3-difluoro-1,1-dichloro-2-propanone.

  • Alkali Decomposition : Reaction with basic aqueous solutions (e.g., NaOH) to produce the target acid.

While this pathway is specific to 3,3-difluoro-2-hydroxypropionic acid, analogous strategies may apply to 3,3-difluoro-2-methylprop-2-enoic acid by substituting methyl-containing precursors. Notably, regioselectivity in the chlorination step is critical to avoid perchlorinated byproducts.

Direct Synthesis via Enolate Chemistry

Reaction Optimization and Challenges

Solvent and Temperature Effects

The chlorination step in US20180037533A1 is conducted without solvents or in minimal amounts (0.01–7 L per mole of substrate), which reduces costs and simplifies purification. Reaction temperatures are kept low (+50 to −15°C) to suppress side reactions. For 3,3-difluoro-2-methylprop-2-enoic acid, similar solvent-free conditions could enhance atom economy.

Acid and Base Selection

In the degradation step, inorganic acids (e.g., HCl, H2_2SO4_4) or organic acids (e.g., trifluoroacetic acid) are used. The choice of acid influences reaction kinetics and byproduct formation. For alkali decomposition, sodium hydroxide (35% aqueous solution) achieves near-quantitative yields.

Analytical Characterization

Spectroscopic Data

WO2017096301A1 reports LC-MS data for 3,3-difluoro-2-methylprop-2-enoic acid:

TechniqueDataConditions
LC-MS (Method A)m/z=120.9[M-H]m/z = 120.9 \, [\text{M-H}]^-Retention time: 0.57 min

This matches theoretical calculations for the deprotonated molecular ion (C4H5F2O2C_4H_5F_2O_2^-: 121.03 g/mol).

Purity and Yield Considerations

The absence of perchlorinated byproducts in US20180037533A1 highlights the importance of stoichiometric chlorine control. For 3,3-difluoro-2-methylprop-2-enoic acid, analogous precautions would mitigate impurities like difluorinated dimers.

Industrial Applicability and Scalability

One-Pot Reaction Feasibility

US20180037533A1 demonstrates that chlorination and degradation steps can occur in a single reactor, reducing processing time. Scaling this approach for 3,3-difluoro-2-methylprop-2-enoic acid would require optimizing methyl group stability under chlorination conditions.

Waste Management

The method in US20180037533A1 generates minimal acid waste due to efficient base neutralization. Implementing closed-loop systems for HCl recovery could further enhance sustainability.

Emerging Techniques and Isotopic Labeling

Deuterated Analogs

WO2017096301A1 emphasizes deuterium labeling to improve metabolic stability. For 3,3-difluoro-2-methylprop-2-enoic acid, replacing hydrogens with deuterium at the methyl or vinyl positions could prolong half-life in biological systems.

Radiolabeling for Imaging

Synthesis of 18F^{18}\text{F}- or 11C^{11}\text{C}-labeled derivatives would enable positron emission tomography (PET) studies , though this requires specialized facilities.

Chemical Reactions Analysis

Types of Reactions

3,3-difluoro-2-methylprop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding fluorinated carboxylic acids.

    Reduction: Reduction reactions can convert it into fluorinated alcohols or alkanes.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Fluorinated carboxylic acids.

    Reduction: Fluorinated alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Drug Development

DFMPEA serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its fluorinated nature enhances the metabolic stability and bioavailability of drugs. For instance, fluorinated analogs of existing drugs often exhibit improved pharmacokinetic profiles.

Case Study: Synthesis of Antiviral Agents
In recent studies, DFMPEA has been utilized in the synthesis of antiviral agents targeting RNA viruses. The incorporation of fluorine atoms has been shown to increase the lipophilicity of these compounds, facilitating better membrane penetration and efficacy against viral infections .

Insecticides and Herbicides

The unique properties of DFMPEA make it suitable for developing agrochemicals, particularly insecticides and herbicides. The compound can be modified to create derivatives that exhibit potent insecticidal activity.

Case Study: Development of Insecticides
Research indicates that derivatives of DFMPEA have demonstrated significant insecticidal properties against pests affecting crops like maize and sugar beet. These compounds have been synthesized to enhance their effectiveness while minimizing environmental impact .

Polymer Synthesis

DFMPEA is also explored as a building block for synthesizing fluorinated polymers, which possess unique properties such as chemical resistance and thermal stability.

Table 1: Properties of Fluorinated Polymers Derived from DFMPEA

PropertyValue
Thermal StabilityHigh
Chemical ResistanceExcellent
Water RepellencySuperior

These polymers find applications in coatings, membranes, and other materials requiring durability under harsh conditions.

Mass Spectrometry

DFMPEA can be utilized as a standard in mass spectrometry for the detection and quantification of fluorinated compounds in environmental samples. Its distinct mass signature aids in identifying per- and polyfluoroalkyl substances (PFAS) in complex mixtures.

Case Study: Environmental Monitoring
Studies utilizing mass defect filtering techniques have successfully identified DFMPEA among other PFAS compounds in environmental samples, demonstrating its role in monitoring chemical pollutants .

Mechanism of Action

The mechanism of action of 3,3-difluoro-2-methylprop-2-enoic acid involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and interact with active sites of enzymes or receptors, altering their activity. This can lead to changes in metabolic pathways or inhibition of specific enzymes .

Comparison with Similar Compounds

3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid

  • Structure : Replaces the α,β-unsaturated double bond with a hydroxyl group and adds a third fluorine atom.
  • Properties :
    • Increased acidity (pKa ~1.5–2.0) due to the electron-withdrawing trifluoromethyl group.
    • Hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents compared to the target compound.
  • Applications : Used in chiral synthesis and as a building block for fluorinated pharmaceuticals .

3-(3-Fluoro-4-methoxyphenyl)-2-methylprop-2-enoic Acid

  • Structure : Features a fluorinated aromatic ring connected to the α,β-unsaturated acid.
  • Properties :
    • Aromatic fluorine contributes to π-π stacking interactions in drug-receptor binding.
    • Methoxy group increases lipophilicity (logP ~2.5) but reduces metabolic stability compared to aliphatic fluorine substituents.

3-[3-(2,2,2-Trifluoroethoxy)phenyl]prop-2-enoic Acid

  • Structure : Substitutes the methyl group with a trifluoroethoxy-phenyl moiety.
  • Properties :
    • Trifluoroethoxy group enhances electron-withdrawing effects, lowering pKa (~2.8) compared to the target compound (pKa ~3.2).
    • Higher molecular weight (246.18 g/mol) reduces membrane permeability.
  • Applications : Investigated as a kinase inhibitor intermediate .

Metabolic Stability and Toxicity

  • 3,3-Difluoro-2-methylprop-2-enoic Acid: The aliphatic difluoro group resists oxidative metabolism, prolonging half-life in vivo. However, the α,β-unsaturated system may react with glutathione, necessitating toxicity screening .
  • Aromatic Fluorine Analogs: Compounds like 3-(3-Fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid show faster hepatic clearance due to demethylation and hydroxylation of the aromatic ring .

Q & A

Q. What are the optimal synthetic routes for 3,3-difluoro-2-methylprop-2-enoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves halogenation and alkylation steps. For example, fluorination of a precursor like 2-methylprop-2-enoic acid using SF₄ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions can introduce fluorine atoms. Key factors include:

  • Temperature control : Reactions often require cryogenic conditions (−78°C) to prevent side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance reagent solubility and stability.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) improves purity.
    Evidence from analogous fluorinated acrylate syntheses suggests yields >60% are achievable with optimized stoichiometry .

Q. How can researchers characterize the structure of 3,3-difluoro-2-methylprop-2-enoic acid using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR : ¹⁹F NMR (δ ~ -110 to -120 ppm for CF₂ groups) and ¹H NMR (δ 6.5–7.0 ppm for vinyl protons) confirm substitution patterns.
  • X-ray crystallography : Resolves spatial arrangement of fluorine atoms and methyl groups (e.g., bond angles ~120° for sp² carbons) .
  • IR spectroscopy : C=O stretch at ~1700 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹.

Q. What safety protocols are essential when handling fluorinated carboxylic acids like 3,3-difluoro-2-methylprop-2-enoic acid?

Methodological Answer:

  • Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HF).
  • Waste disposal : Neutralize acidic waste with sodium bicarbonate before transferring to halogenated waste containers .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 3,3-difluoro-2-methylprop-2-enoic acid in nucleophilic addition reactions?

Methodological Answer: The electron-withdrawing fluorine atoms polarize the double bond, enhancing electrophilicity. Kinetic studies using stopped-flow techniques reveal:

  • Nucleophilic attack : Amines or thiols preferentially add to the β-carbon due to steric hindrance from the methyl group.
  • Solvent effects : Protic solvents (e.g., methanol) stabilize transition states, accelerating reaction rates. Computational DFT studies support a concerted mechanism .

Q. How can computational modeling predict the electronic effects of fluorine substituents in 3,3-difluoro-2-methylprop-2-enoic acid?

Methodological Answer:

  • DFT calculations : B3LYP/6-311+G(d,p) basis sets quantify fluorine’s inductive effects, lowering LUMO energy by ~2 eV compared to non-fluorinated analogs.
  • Molecular electrostatic potential (MEP) maps : Highlight electron-deficient regions at the α-carbon, guiding rational design of derivatives for catalysis or drug binding .

Q. What strategies resolve contradictions in spectroscopic data for fluorinated acrylate derivatives?

Methodological Answer:

  • Isotopic labeling : ¹³C-labeled analogs distinguish overlapping signals in crowded NMR spectra.
  • Dynamic NMR : Variable-temperature studies (e.g., −40°C to 25°C) identify conformational equilibria causing signal splitting.
  • Comparative crystallography : Cross-validate with structurally similar compounds (e.g., (2Z)-2-fluoro-3-phenylprop-2-enoic acid) .

Q. What in vitro assays evaluate the bioactivity of 3,3-difluoro-2-methylprop-2-enoic acid?

Methodological Answer:

  • Enzyme inhibition : Fluorescence-based assays with serine hydrolases (e.g., acetylcholinesterase) measure IC₅₀ values.
  • Receptor binding : Radioligand displacement assays (e.g., PPARγ) quantify affinity (Kᵢ).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) assess selectivity indices .

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